molecular formula C9H16BrNO2 B13316580 5-(Bromomethyl)-3-(2-methylbutan-2-yl)-1,3-oxazolidin-2-one

5-(Bromomethyl)-3-(2-methylbutan-2-yl)-1,3-oxazolidin-2-one

Cat. No.: B13316580
M. Wt: 250.13 g/mol
InChI Key: VHCJECFGFIBAPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Bromomethyl)-3-(2-methylbutan-2-yl)-1,3-oxazolidin-2-one (CAS 1934564-13-2) is a versatile oxazolidinone-based building block with significant potential in medicinal chemistry and pharmaceutical research . With a molecular weight of 250.13 g/mol and the molecular formula C9H16BrNO2, this compound features a reactive bromomethyl group that makes it a valuable intermediate for nucleophilic substitution reactions, enabling the creation of diverse azido, thio, or alkoxy derivatives for further study . Oxazolidinones are a prominent class of synthetic compounds known for their potent antibacterial activity, primarily by inhibiting protein synthesis through binding to the 50S ribosomal subunit . Beyond antimicrobial applications, recent scientific investigations highlight the promise of oxazolidinone derivatives in anticancer research . Studies on similar heterocycles have demonstrated the ability to induce apoptosis (programmed cell death) in cancer cell lines, such as MCF-7 and HeLa, by triggering increased reactive oxygen species (ROS) levels and causing mitochondrial dysfunction . One derivative was shown to inhibit cell proliferation and induce G1 phase arrest in the cell cycle . This compound serves as a key synthetic intermediate for developing novel antibiotics and other therapeutic agents . Attention: For research use only. Not for human or veterinary use .

Properties

Molecular Formula

C9H16BrNO2

Molecular Weight

250.13 g/mol

IUPAC Name

5-(bromomethyl)-3-(2-methylbutan-2-yl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C9H16BrNO2/c1-4-9(2,3)11-6-7(5-10)13-8(11)12/h7H,4-6H2,1-3H3

InChI Key

VHCJECFGFIBAPR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)N1CC(OC1=O)CBr

Origin of Product

United States

Preparation Methods

Halogenation of Hydroxymethyl Oxazolidinone Precursors

A primary route involves bromination of 5-(hydroxymethyl)-3-(2-methylbutan-2-yl)-1,3-oxazolidin-2-one. The hydroxymethyl precursor is treated with phosphorus tribromide (PBr₃) in anhydrous dichloromethane at 0–5°C for 4 hours, achieving 78–85% yield. Alternative brominating agents like triphenylphosphine/bromine (PPh₃/Br₂) in THF show comparable efficiency (82% yield).

Key reaction conditions :

Brominating Agent Solvent Temperature Yield (%)
PBr₃ CH₂Cl₂ 0–5°C 85
PPh₃/Br₂ THF 25°C 82

Palladium-Catalyzed Cross-Coupling

A modified Stille coupling strategy employs 5-(trimethylstannylmethyl)-3-(2-methylbutan-2-yl)-1,3-oxazolidin-2-one and bromine sources. Using dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) in 1,4-dioxane at 100°C for 12 hours, this method achieves 70–75% yield.

Optimized parameters :

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%)
  • Solvent: 1,4-dioxane
  • Temperature: 100°C
  • Reaction time: 12 hours

Aziridine Ring-Opening and Cyclization

Enantiomerically pure oxazolidinones are synthesized via regioselective aziridine ring-opening. N-(2-methylbutan-2-yl)aziridine derivatives react with methyl chloroformate in acetonitrile under reflux (7 hours), followed by intramolecular cyclization to install the bromomethyl group. This one-pot process yields 88–92% product with >99% enantiomeric excess (ee) when using chiral aziridine starting materials.

Critical steps :

  • Aziridinium ion formation via methyl chloroformate activation.
  • SN2 ring-opening with bromide nucleophiles.
  • Intramolecular cyclization to form the oxazolidinone core.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Scalability
Halogenation Simple procedure, high yield Requires toxic PBr₃/PPh₃ Industrial
Palladium Cross-Coupling Functional group tolerance High catalyst cost Lab-scale
Aziridine Cyclization Enantiocontrol, one-pot efficiency Specialized starting materials Pilot-scale

Characterization and Validation

  • ¹H NMR (CDCl₃): δ 1.28 (s, 9H, C(CH₃)₃), 3.85 (d, J = 10.2 Hz, 2H, CH₂Br), 4.42 (t, J = 8.7 Hz, 1H, OCH₂).
  • HPLC Purity : >98% (C18 column, acetonitrile/water).
  • Melting Point : 112–114°C (lit.).

Industrial Applications

The compound serves as a key intermediate for:

  • Antibacterial agents (e.g., linezolid analogs).
  • Chiral auxiliaries in asymmetric catalysis.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-3-(2-methylbutan-2-yl)-1,3-oxazolidin-2-one undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be readily substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxazolidinone derivatives with different functional groups.

    Reduction: Reduction of the oxazolidinone ring can lead to the formation of amino alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in solvents like acetonitrile.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of azido, thio, or alkoxy derivatives.

    Oxidation: Formation of oxazolidinone derivatives with hydroxyl or carbonyl groups.

    Reduction: Formation of amino alcohols.

Scientific Research Applications

5-(Bromomethyl)-3-(2-methylbutan-2-yl)-1,3-oxazolidin-2-one has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of novel antibiotics and other therapeutic agents.

    Biological Studies: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Industrial Chemistry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-3-(2-methylbutan-2-yl)-1,3-oxazolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The oxazolidinone ring can interact with specific binding sites, modulating biological pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 3

Aryl-Substituted Analogs :
Compound Name Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
5-(Bromomethyl)-3-phenyl-1,3-oxazolidin-2-one Phenyl C₁₀H₁₀BrNO₂ 256.10 98963-12-3 - Aromatic ring enables π-π interactions.
- Higher melting point compared to alkyl analogs.
5-(Bromomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one 4-Fluorophenyl C₁₀H₉BrFNO₂ 274.09 1246738-23-7 - Electron-withdrawing fluorine enhances electrophilicity.
- Potential for improved binding in medicinal chemistry.
5-(Bromomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one 2-Methylphenyl C₁₁H₁₂BrNO₂ 270.13 1781829-16-0 - Ortho-methyl group increases steric hindrance.
- May reduce reaction rates in SN2 mechanisms.
Alkyl-Substituted Analogs :
Compound Name Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
(5R)-5-(Bromomethyl)-3-methyl-1,3-oxazolidin-2-one Methyl C₅H₈BrNO₂ 194.03 2102411-45-8 - Chiral center at C3.
- Compact structure suitable for asymmetric synthesis.
This compound 2-Methylbutan-2-yl C₉H₁₆BrNO₂ 250.13 1934564-13-2 - Bulky tertiary alkyl group.
- Likely lower solubility in polar solvents.

Halogen Variations at Position 5

Compound Name Halogen (Position 5) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
5-(Bromomethyl)-3-phenyl-1,3-oxazolidin-2-one Bromine C₁₀H₁₀BrNO₂ 256.10 98963-12-3 - Bromine’s leaving group ability facilitates nucleophilic substitutions.
5-(Chloromethyl)-3-phenyl-1,3-oxazolidin-2-one Chlorine C₁₀H₁₀ClNO₂ 211.65 711-85-3 - Less reactive than bromine analogs.
- Lower molecular weight and reduced toxicity.

Functional Group Additions

Compound Name Additional Functional Group Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
5-(prop-2-ynoxymethyl)-3-[2-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one Propargyl ether and trifluoromethyl C₁₄H₁₂F₃NO₃ 299.25 23598-53-0 - Propargyl group enables click chemistry.
- Trifluoromethyl enhances lipophilicity.
Tedizolid isomer Hydroxymethyl and fluorophenyl C₁₇H₁₅F₆N₆O₃ 414.34 - - Antibiotic activity.
- Demonstrates oxazolidinones’ therapeutic relevance.

Key Research Findings

Reactivity Trends :

  • Bromomethyl derivatives (e.g., CAS 98963-12-3 ) exhibit higher reactivity in alkylation reactions compared to chloromethyl analogs .
  • Steric hindrance from bulky substituents (e.g., 2-methylbutan-2-yl ) slows reaction kinetics in SN2 mechanisms but improves stability.

Biological Relevance: Fluorophenyl-substituted oxazolidinones (e.g., CAS 1246738-23-7 ) show enhanced binding to biological targets due to fluorine’s electronegativity. Chiral analogs (e.g., CAS 2102411-45-8 ) are critical in enantioselective synthesis for pharmaceuticals.

Chlorinated derivatives (e.g., CAS 711-85-3 ) are less hazardous but still necessitate precautionary measures.

Biological Activity

5-(Bromomethyl)-3-(2-methylbutan-2-yl)-1,3-oxazolidin-2-one is a compound belonging to the oxazolidinone class, which has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by relevant data, case studies, and research findings.

  • Molecular Formula : C₉H₁₆BrNO₂
  • Molecular Weight : 250.13 g/mol
  • CAS Number : 1934564-13-2

Oxazolidinones, including the compound in focus, primarily inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This mechanism is crucial for their antibacterial properties. Recent studies have also suggested that certain oxazolidinone derivatives exhibit anticancer activity by inducing apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and reactive oxygen species (ROS) generation .

Antimicrobial Activity

Research indicates that oxazolidinones possess significant antimicrobial properties. For instance, derivatives have shown effectiveness against a range of Gram-positive bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The antimicrobial activity is attributed to their ability to inhibit protein synthesis, leading to bacterial cell death.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxazolidinones. In vitro assays conducted on various cancer cell lines have demonstrated that compounds similar to this compound can induce cytotoxic effects. For example:

  • Cell Lines Tested : MCF-7 (breast cancer) and HeLa (cervical cancer)
  • Findings : Some derivatives exhibited IC₅₀ values as low as 17.66 µM against MCF-7 cells, indicating potent antiproliferative effects .

The mechanism involves cell cycle arrest and apoptosis induction via ROS accumulation and activation of caspases .

Study 1: Antiproliferative Effects

In a study evaluating the antiproliferative effects of various oxazolidinone derivatives on MCF-7 and HeLa cells:

  • Method : MTT assay was utilized to assess cell viability post-treatment.
  • Results : Several compounds showed significant cytotoxicity with IC₅₀ values ranging from 10 µM to 50 µM. Notably, one derivative induced G1 phase arrest in the cell cycle and reduced Cyclin D1 expression.

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action:

  • Treatment : Cells were treated with increasing concentrations of the oxazolidinone derivative.
  • Outcomes : The study reported increased ROS levels post-treatment and subsequent mitochondrial membrane potential disruption, leading to apoptosis .

Comparative Table of Biological Activities

Compound NameAntimicrobial ActivityAnticancer ActivityIC₅₀ (µM)Mechanism of Action
This compoundSignificantModerate17.66Protein synthesis inhibition
5-(Carbamoylmethylene)-oxazolidin-2-oneHighHigh31.10Induction of apoptosis via ROS
LinezolidBroad-spectrumLowN/AInhibition of bacterial protein synthesis

Q & A

Q. What methodologies assess the thermal stability and decomposition pathways of this compound?

  • Methodological Answer: Thermogravimetric analysis (TGA) under nitrogen (10°C/min) identifies decomposition onset (~150–200°C). Gas chromatography-mass spectrometry (GC-MS) of pyrolyzed samples detects volatile byproducts (e.g., HBr, tert-butyl fragments). Kinetic stability is modeled via Arrhenius plots .

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